N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine
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Overview
Description
N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyridine core with a 3-methylbut-2-en-1-yl substituent at the nitrogen atom. This structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-Methylbut-2-en-1-yl Group: This step often involves the alkylation of the nitrogen atom in the imidazo[4,5-b]pyridine core using 3-methylbut-2-en-1-yl halides or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbut-2-en-1-yl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazo[4,5-b]pyridine derivatives with oxidized side chains.
Scientific Research Applications
N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylbut-2-en-1-yl pivalate
- 3-(3-Methyl-2-buten-1-yl)-3H-purin-6-amine
- 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one
Uniqueness
N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine is unique due to its specific imidazo[4,5-b]pyridine core and the presence of the 3-methylbut-2-en-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
42936-84-5 |
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Molecular Formula |
C11H14N4 |
Molecular Weight |
202.26 g/mol |
IUPAC Name |
N-(3-methylbut-2-enyl)-1H-imidazo[4,5-b]pyridin-7-amine |
InChI |
InChI=1S/C11H14N4/c1-8(2)3-5-12-9-4-6-13-11-10(9)14-7-15-11/h3-4,6-7H,5H2,1-2H3,(H2,12,13,14,15) |
InChI Key |
AZHOVQYOHFECBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=C1)N=CN2)C |
Origin of Product |
United States |
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